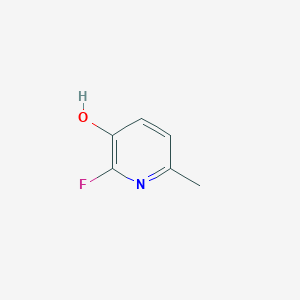

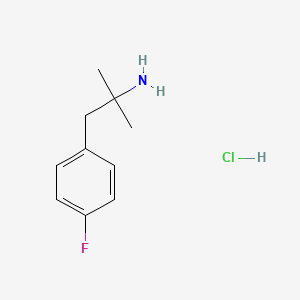

1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves several steps, including N-hydroxylation, electrophilic amination, and Michael addition reactions. For instance, the metabolic N-hydroxylation of a psychotomimetic amine by rabbit liver microsomes was investigated, involving the reduction of nitropropene and nitropropane intermediates . Electrophilic amination of 4-fluorophenol with diazenes in the presence of ZrCl4 has been shown to result in the complete removal of the fluorine atom . Another synthesis route involves the Michael addition of nitroalkane anions to methyl cinnamates followed by Curtius degradation .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the conformational analysis and crystal structure of a compound with a 4-fluorophenyl group were determined using NMR and X-ray crystallography, revealing the solid and solution conformations to be similar . Another study characterized the crystal structure of a 2-methylpropan-2-aminium derivative, which included 4-fluorophenyl groups, using X-ray single-crystal determination .

Chemical Reactions Analysis

Chemical reactions involving related compounds include nucleophilic attacks on carbon-carbon double bonds, where primary and secondary amines react with difluoroethene derivatives to produce aminoethene and aminoethane products . The synthesis of a morpholinol derivative from a bromo-fluorophenyl-propanone also involves amination and cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various techniques. Thermal stability and phase transitions were investigated using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) . The crystal packing of a 2-methylpropan-2-aminium derivative was found to be stabilized by intermolecular hydrogen bonds and weak π-π stacking interactions .

科学的研究の応用

Crystal Structure and Synthesis

A study by Gao Yu (2014) presented the synthesis, characterization, and X-ray crystal structure of a crystal derived from 1-(4-Fluorophenyl)-2-methylpropan-2-amine, highlighting its potential in materials science due to its stable crystal packing facilitated by hydrogen bonds and π-π stacking interactions (Gao Yu, 2014).

Chemical Reactions and Modifications

Bombek et al. (2004) explored the electrophilic amination of 4-fluorophenol with diazenes, achieving complete removal of the fluorine atom and introducing a chlorine atom, indicating the chemical flexibility and reactivity of compounds related to 1-(4-Fluorophenyl)-2-methylpropan-2-amine for synthetic organic chemistry applications (Bombek et al., 2004).

Pharmacokinetics and Drug Development

Teffera et al. (2013) investigated the pharmacokinetics of novel Anaplastic Lymphoma Kinase inhibitors, including derivatives of 1-(4-Fluorophenyl)-2-methylpropan-2-amine, highlighting the importance of understanding hydrolysis-mediated clearance for the development of cancer treatments (Teffera et al., 2013).

Polymer Science

Kim et al. (2011) synthesized guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes through an activated fluorophenyl-amine reaction, demonstrating the compound's utility in developing advanced materials for energy applications (Kim et al., 2011).

Antidepressive Activity

Yuan Tao (2012) synthesized a derivative of 1-(4-Fluorophenyl)-2-methylpropan-2-amine and tested its antidepressant activities, indicating the potential of such compounds in developing new treatments for depression (Tao Yuan, 2012).

特性

IUPAC Name |

1-(4-fluorophenyl)-2-methylpropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN.ClH/c1-10(2,12)7-8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNVDQWUGUEUMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626740 |

Source

|

| Record name | 1-(4-Fluorophenyl)-2-methylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride | |

CAS RN |

2413-54-9 |

Source

|

| Record name | 1-(4-Fluorophenyl)-2-methylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Fluorophenyl)-2-methyl-2-aminopropane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B1344184.png)